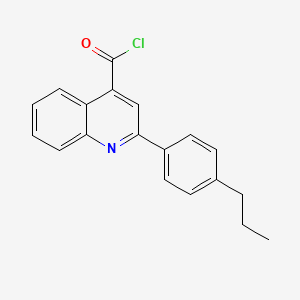

2-(4-Propylphenyl)quinoline-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-propylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(20)22)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTKHOSVBWXOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Propylphenyl)quinoline-4-carbonyl chloride molecular weight

An In-depth Technical Guide to 2-(4-Propylphenyl)quinoline-4-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, handling, and applications, grounding all information in established scientific principles and authoritative references.

Molecular Overview and Physicochemical Properties

This compound is a complex heterocyclic molecule built upon a quinoline scaffold. The structure is characterized by a 4-propylphenyl substituent at the 2-position and a highly reactive carbonyl chloride (acyl chloride) functional group at the 4-position. This acyl chloride group renders the compound an important synthetic precursor, enabling the facile introduction of the quinoline moiety into larger, more complex molecules through nucleophilic acyl substitution.

The quinoline core itself is a prominent pharmacophore, a structural feature recognized by biological targets. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The presence of the 4-propylphenyl group adds lipophilicity to the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profiles in potential drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₁₉H₁₆ClNO | - |

| Molecular Weight | 325.80 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines) | Based on acyl chloride functionality |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | Inferred from structure |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the construction of the quinoline core to form the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the target acyl chloride.

Step 1: Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid

The most common and efficient method for preparing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction.[3] This reaction involves the condensation of isatin with a carbonyl compound (in this case, 4'-propylacetophenone) under basic conditions.[3]

Caption: Pfitzinger reaction workflow for precursor synthesis.

Protocol: Microwave-Assisted Pfitzinger Synthesis

This protocol is adapted from a general microwave-assisted procedure for synthesizing similar quinoline carboxylic acids.[4]

-

Reaction Setup: In a closed microwave vessel, combine isatin (1.0 mmol), 4'-propylacetophenone (1.05 mmol), and potassium hydroxide (10.0 mmol).

-

Solvent Addition: Add 10 mL of aqueous ethanol as the solvent.

-

Microwave Irradiation: Seal the vessel and irradiate with microwaves for approximately 12-15 minutes at 140°C. Causality Note: Microwave heating dramatically accelerates the reaction rate compared to conventional reflux, leading to higher yields in shorter times.

-

Workup: After cooling the reaction mixture to room temperature, acidify it with glacial acetic acid until a precipitate forms.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-(4-Propylphenyl)quinoline-4-carboxylic acid.

Step 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a preferred reagent for this process because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[5][6]

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Protocol: Acyl Chloride Formation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend the 2-(4-Propylphenyl)quinoline-4-carboxylic acid (1.0 mmol) in an inert solvent such as toluene or dichloromethane. Causality Note: Anhydrous conditions are critical as thionyl chloride and the acyl chloride product react readily with water.[7]

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[7]

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Isolation: Allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound is often used directly in the next synthetic step without further purification due to its high reactivity. If necessary, it can be purified by recrystallization from a non-polar, aprotic solvent.

Applications in Drug Discovery and Materials Science

As a reactive intermediate, this compound is not an end-product but a versatile building block. Its primary value lies in its ability to readily form stable amide and ester linkages.

-

Drug Development: The quinoline scaffold is a cornerstone in medicinal chemistry.[8][9] By reacting the acyl chloride with various amines or alcohols, researchers can generate large libraries of novel quinoline-based amides and esters. These compounds can then be screened for biological activity against a range of targets, including cancer cell lines, bacteria, and viruses.[1][10] The 2-phenylquinoline-4-carboxylic acid framework, for instance, has been explored for developing novel histone deacetylase (HDAC) inhibitors for cancer therapy.[11]

-

Materials Science: The rigid, planar structure of the quinoline ring makes it an attractive component for developing organic materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) or chemical sensors.

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict safety protocols.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, splash-proof goggles, and a flame-resistant lab coat.[12][13]

-

Handling: Acyl chlorides are corrosive and react violently with water and other protic solvents, releasing corrosive HCl gas.[14] Use only in well-ventilated areas and take precautions against static discharge.[12] All glassware must be thoroughly dried before use.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases, alcohols, and oxidizing agents.[15]

-

Quenching and Disposal: Unused or residual acyl chloride must be quenched carefully before disposal. This can be done by slowly adding the material to a stirred, cold solution of a weak nucleophile, such as isopropanol or a dilute sodium bicarbonate solution.[16] Dispose of the resulting waste in accordance with local regulations.

References

-

Aldamen, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. Available at: [Link]

-

Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 37. Available at: [Link]

-

Clark, J. (2016). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

Duan, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(21), 7435. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219663, 2-(4-Formylphenyl)propionic acid. Available at: [Link]

-

Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936573. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3. Available at: [Link]

-

Zhang, H., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(1), 89. Available at: [Link]

-

Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1). Available at: [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(4), 986. Available at: [Link]

- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

-

Frontiers Media. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

-

ScienceDirect. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Available at: [Link]

-

Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

-

ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Available at: [Link]

-

National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 621867, 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

-

Oakwood Chemical. (n.d.). 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]

- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. reactionweb.io [reactionweb.io]

- 8. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 10. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

- 14. download.basf.com [download.basf.com]

- 15. fishersci.com [fishersci.com]

- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

The Doebner-von Miller Reaction: A Technical Guide to the Synthesis of Substituted Quinolines

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and bioactive natural products.[1][2] Its synthesis has been a subject of intense study for over a century, with the Doebner-von Miller reaction emerging as a classic, versatile, and enduring method for its construction.[1] This guide provides an in-depth technical exploration of the Doebner-von Miller synthesis, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the reaction mechanism, provide a detailed experimental protocol, explore its synthetic scope and variations, and discuss its critical applications in the pharmaceutical landscape. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insight.

The Enduring Relevance of the Quinoline Core

First isolated from coal tar in 1834, the quinoline ring system—a fusion of a benzene and a pyridine ring—quickly became recognized for its profound physiological activity.[3] This heterocycle is not merely a synthetic curiosity; it is a privileged scaffold in drug discovery. Nature itself utilizes the quinoline core in alkaloids like quinine and cinchonine, the pioneering antimalarial agents that laid the groundwork for synthetic successors.[2][3] Today, substituted quinolines are integral to drugs treating a wide spectrum of diseases, including cancer, malaria, bacterial infections, and inflammatory conditions.[1][4]

The Doebner-von Miller reaction, discovered in the 1880s, provides a direct and powerful route to this vital scaffold.[3][5] It involves the acid-catalyzed condensation of an aromatic amine (an aniline) with an α,β-unsaturated carbonyl compound.[1][5] Its historical significance and continued use stem from its ability to construct the quinoline core from readily available and inexpensive starting materials, offering a practical pathway to complex, drug-like molecules.[2]

Reaction Mechanism: A Step-by-Step Dissection

The Doebner-von Miller synthesis is not a simple condensation but a cascade of carefully orchestrated chemical events. While several mechanistic pathways have been debated, extensive studies, including isotopic labeling experiments, support a fragmentation-recombination pathway as a key route.[1][2] The reaction is typically catalyzed by strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., SnCl₄, Sc(OTf)₃) which are crucial for activating the carbonyl substrate.[2][5][6]

The accepted mechanism proceeds through the following key stages:

-

Michael Addition: The reaction initiates with a conjugate (1,4-Michael) addition of the aniline's nucleophilic nitrogen to the activated α,β-unsaturated carbonyl compound.[1]

-

Fragmentation: The resulting Michael adduct can undergo a retro-aldol-type fragmentation, breaking down into an imine and a saturated carbonyl compound.[1]

-

Recombination: These fragments then recombine via an aldol-type condensation, forming a new, more complex α,β-unsaturated imine intermediate.[1]

-

Cyclization: This intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the imine, leading to the formation of a 1,2-dihydroquinoline ring system.[1]

-

Aromatization: The final step is the oxidation of the dihydroquinoline intermediate to the stable, aromatic quinoline product.[1] This oxidation can be accomplished by an external oxidizing agent (historically, arsenic acid or nitrobenzene) or, in many cases, by one of the reaction intermediates (an anil or Schiff base) acting as a hydrogen acceptor.[1][7]

Caption: The fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline

This section provides a representative, field-proven protocol for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde.

Materials and Stoichiometry

The precise measurement and quality of reagents are paramount for reproducibility.

| Reagent | Role | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| Aniline | Starting Material | 93.13 | 1.0 | 50.0 | 4.66 g (4.56 mL) |

| Crotonaldehyde | Starting Material | 70.09 | 2.5 | 125.0 | 8.76 g (10.4 mL) |

| Hydrochloric Acid (conc.) | Catalyst | 36.46 | ~3.0 | ~150.0 | 12.5 mL |

| Nitrobenzene | Oxidant | 123.11 | 0.5 | 25.0 | 3.08 g (2.56 mL) |

| Water | Solvent | 18.02 | - | - | 25 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add aniline (4.56 mL) and concentrated hydrochloric acid (12.5 mL). Stir the mixture to form the aniline hydrochloride salt.

-

Addition of Reactants: Cool the flask in an ice-water bath. Add a mixture of crotonaldehyde (10.4 mL) and nitrobenzene (2.56 mL) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 20°C. Causality Note: This slow, cooled addition is critical to control the initial highly exothermic Michael addition and prevent uncontrolled polymerization of the aldehyde.

-

Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 3-4 hours.

-

In-Process Control (Self-Validation): Monitor the reaction progress by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting aniline spot confirms the reaction is proceeding towards completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. Make the solution strongly basic (pH > 10) by the slow and careful addition of 40% aqueous sodium hydroxide solution. Safety Note: This neutralization is highly exothermic and should be performed in an ice bath.

-

Transfer the mixture to a separatory funnel and perform a steam distillation to remove unreacted nitrobenzene and other volatile impurities.

-

Extract the remaining aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Validation:

-

Purify the crude product by vacuum distillation to yield 2-methylquinoline as a pale yellow oil.

-

The structural identity and purity of the final product must be validated using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the expected molecular structure and weight.

-

Synthetic Utility and Strategic Planning

The true power of the Doebner-von Miller reaction lies in its versatility. By strategically selecting the aniline and the α,β-unsaturated carbonyl component, a diverse library of substituted quinolines can be synthesized.

-

Aniline Component: Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally accelerate the reaction, while electron-withdrawing groups (-NO₂, -CF₃) can decrease reactivity, sometimes requiring harsher conditions.[8] The position of the substituent on the aniline ring dictates the final substitution pattern on the quinoline's benzene ring.

-

Carbonyl Component: The substituents on the α,β-unsaturated aldehyde or ketone determine the substitution pattern on the pyridine ring of the quinoline product. For example, using crotonaldehyde (but-2-enal) yields a 2-methylquinoline, while using cinnamaldehyde yields a 2-phenylquinoline.

The following workflow illustrates the logical process for planning a synthesis.

Caption: Strategic workflow for designing a Doebner-von Miller synthesis.

Applications in Drug Development

The quinoline core, readily accessible via the Doebner-von Miller synthesis, is a privileged scaffold in pharmacology. Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites make it an ideal starting point for drug design.

Caption: Therapeutic applications of the quinoline scaffold in drug development.

-

Antimalarials: The 4-aminoquinoline scaffold of chloroquine and the related quinine are classic examples. The Doebner-von Miller reaction provides access to the core ring system needed for these vital medicines.[2]

-

Anticancer Agents: Many modern kinase inhibitors used in oncology feature a quinoline core. The reaction allows for the synthesis of diverse quinoline libraries that can be screened for inhibitory activity against specific cancer-related enzymes.[1]

-

Antibacterial Drugs: The fluoroquinolone class of antibiotics, while not directly made via this reaction, demonstrates the antibacterial potential of the quinoline scaffold. The Doebner-von Miller synthesis is used to create novel quinoline derivatives for screening against resistant bacterial strains.

-

Antiviral Agents: Recent research has demonstrated that substituted quinoline derivatives show promising activity against viruses like Influenza A, inhibiting viral RNA transcription and replication.[4]

Conclusion and Future Outlook

The Doebner-von Miller synthesis has remained a staple in the organic chemist's toolkit for nearly 150 years for good reason. It offers a straightforward, cost-effective, and versatile method for constructing the medicinally vital quinoline ring system from simple precursors. While classic protocols often involve harsh conditions, modern advancements are continually refining the reaction. The use of microwave irradiation, recyclable solid acid catalysts, and milder reaction conditions are addressing the environmental and practical shortcomings of the original method, ensuring its continued relevance in the 21st century.[2] For professionals in drug discovery and development, a thorough understanding of this foundational reaction is not just a lesson in history, but a practical tool for building the medicines of tomorrow.

References

- Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.

-

Govek, J. F., & De, S. K. (2005). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Asadi, S., et al. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

-

Kou, S., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Chemistry Learning by Dr. ANK. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

-

Parikh, A., Parikh, H., & Parikh, K. (2006). Doebner-von Miller Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. Available at: [Link]

-

Wang, M., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters. PubMed. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Wu, J., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research. ResearchGate. Available at: [Link]

-

Saini, A., Kumar, S., & Sandhu, J. S. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. RSC Publishing. Available at: [Link]

-

ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One moment, please... [iipseries.org]

- 4. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

2-(4-Propylphenyl)quinoline-4-carbonyl chloride derivatives and analogs

An In-depth Technical Guide to 2-(4-Propylphenyl)quinoline-4-carbonyl Chloride Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, antibacterial, and anticancer applications.[1][2][3] This guide focuses on a specific, highly versatile class of intermediates: This compound and its analogs. We will dissect the synthetic pathways to the foundational 2-arylquinoline-4-carboxylic acid core, detail its activation to the highly reactive carbonyl chloride intermediate, and explore subsequent derivatization strategies. By examining the structure-activity relationships (SAR) of the resulting amide and hydrazide analogs, particularly in the context of anticancer and antimicrobial research, this document serves as a technical resource for leveraging this powerful molecular framework in drug discovery and development.

The 2-Arylquinoline-4-Carboxylic Acid Core: Foundational Synthesis

The journey to the target derivatives begins with the robust synthesis of the 2-arylquinoline-4-carboxylic acid backbone. This structure is not merely a precursor but a significant pharmacophore in its own right.[1] Several classic named reactions provide reliable access to this core, with the choice often dictated by the availability of starting materials and desired substitution patterns.

The Pfitzinger Reaction: A Convergent Approach

The Pfitzinger reaction is a powerful method for producing quinoline-4-carboxylic acids by condensing isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, under basic conditions.[4][5][6] For the synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid, the logical carbonyl partner is 1-(4-propylphenyl)ethan-1-one.

Mechanism Insight: The reaction initiates with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate.[6] This aniline derivative then condenses with the ketone to form an enamine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the aromatic quinoline ring.[6] This method's elegance lies in its direct assembly of the substituted quinoline core from relatively simple precursors.

Experimental Protocol: Pfitzinger Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in an aqueous solution of 33% potassium hydroxide (10.0 eq).

-

Addition of Ketone: To this solution, add a solution of 1-(4-propylphenyl)ethan-1-one (1.1 eq) in ethanol.

-

Reflux: Heat the mixture to reflux (approx. 85-90°C) and maintain for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]

-

Workup: After cooling to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.

-

Acidification: Carefully acidify the mixture with 3 M hydrochloric acid (HCl) until the pH reaches 5-6. A precipitate will form.[7]

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The Doebner-von Miller Reaction: A Stepwise Annulation

An alternative strategy is the Doebner-von Miller reaction, which typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] To generate the desired 2,4-disubstituted pattern, this reaction would start from 4-propylaniline, which would react with benzoylacetic acid or a similar precursor that can generate the required fragments in situ. The classic Doebner reaction involves an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid.[10]

Causality Behind the Method: This reaction is often catalyzed by strong acids (protic or Lewis) and proceeds via a 1,4-Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation to furnish the quinoline product.[8] The regioselectivity is a key consideration, as this reaction can yield different isomers depending on the substrates and conditions.

Caption: Comparison of Pfitzinger and Doebner-von Miller synthetic routes.

Activation to the Carbonyl Chloride: The Reactive Gateway

The carboxylic acid is a stable functional group, but for creating a diverse library of derivatives, it must be "activated". Conversion to the corresponding carbonyl chloride transforms the hydroxyl group into an excellent leaving group (Cl⁻), rendering the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[11]

Choice of Reagent:

-

Thionyl Chloride (SOCl₂): A common and effective reagent. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.

-

Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and cleaner conversions, especially for sensitive substrates. It is typically used with a catalytic amount of N,N-Dimethylformamide (DMF).[11]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-(4-Propylphenyl)quinoline-4-carboxylic acid (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Add oxalyl chloride (2.0-3.0 eq) dropwise via a syringe at 0°C. Then, add a catalytic amount of DMF (1-2 drops).

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Isolation: After the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often a solid and is typically used in the next step without further purification due to its moisture sensitivity.

Caption: Workflow from carboxylic acid to final derivative.

Derivatization and Analog Synthesis: Exploring Chemical Space

The highly reactive carbonyl chloride is the linchpin for generating a library of analogs. The most explored and biologically significant derivatives are the quinoline-4-carboxamides, formed via amide coupling reactions.[12][13]

Amide Coupling: The Predominant Strategy

The reaction between the carbonyl chloride and a primary or secondary amine is a robust and high-yielding method for forming a stable amide bond.[14] This strategy allows for the systematic introduction of diverse chemical functionalities into the final molecule, enabling fine-tuning of its physicochemical and biological properties.

Experimental Protocol: General Amide Coupling

-

Setup: In a flask under an inert atmosphere, dissolve the desired amine (primary or secondary, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a dry aprotic solvent (e.g., DCM, THF).

-

Addition: Cool the amine solution to 0°C. Slowly add a solution of the crude this compound (1.0 eq) in the same dry solvent.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor completion via TLC.

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Synthesis of Other Analogs

While amides are prevalent, the carbonyl chloride can react with other nucleophiles to expand the chemical diversity:

-

Hydrazides: Reaction with hydrazine or substituted hydrazines yields hydrazide derivatives. This modification has proven critical for achieving selectivity in certain biological targets, such as HDAC3.[7]

-

Esters: Reaction with alcohols, typically in the presence of a base, yields the corresponding esters.

-

Analogs of the Core: The synthetic routes described in Section 1 can be adapted to create analogs. For instance, using different substituted acetophenones in the Pfitzinger reaction or different anilines in the Doebner-von Miller reaction will produce analogs with modifications on the 2-aryl ring or the quinoline core, respectively.

Caption: Key principles of Structure-Activity Relationships (SAR).

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a rich and versatile platform for drug discovery. The straightforward and scalable synthetic routes to the core carboxylic acid, coupled with the efficient activation to the carbonyl chloride, provide a robust foundation for generating extensive derivative libraries. The demonstrated success in identifying potent and selective HDAC inhibitors and novel antimalarial candidates validates this approach.

Future research should focus on expanding the diversity of the amine and alcohol building blocks used for derivatization to further probe the SAR. Investigating substitutions on the quinoline core itself could unlock new biological activities or improve pharmacokinetic profiles. As resistance to existing therapies grows, the exploration of proven heterocyclic scaffolds like this one remains a critical and promising endeavor for developing the next generation of therapeutic agents.

References

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved January 24, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Gucwa, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved January 24, 2026, from [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved January 24, 2026, from [Link]

-

Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

Ali, M. A., et al. (2011). Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved January 24, 2026, from [Link]

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Tighadouini, S., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. Retrieved January 24, 2026, from [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Retrieved January 24, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 24, 2026, from [Link]

-

Abkir, A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

Wang, S., et al. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Retrieved January 24, 2026, from [Link]

-

Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Singh, T., & Sharma, P. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

-

Kumar, A., et al. (2021). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters. Retrieved January 24, 2026, from [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved January 24, 2026, from [Link]

-

Goswami, D., et al. (2017). GQSAR Modeling and Combinatorial Library Generation of 4-phenylquinazoline-2-carboxamide Derivatives as Antiproliferative Agents in Human Glioblastoma Tumors. Computational Biology and Chemistry. Retrieved January 24, 2026, from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 24, 2026, from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 24, 2026, from [Link]

-

Verma, A., et al. (2012). Quinoline: A versatile heterocyclic. PMC. Retrieved January 24, 2026, from [Link]

- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.). Google Patents.

-

El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved January 24, 2026, from [Link]

-

2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. (n.d.). Retrieved January 24, 2026, from [Link]

-

Wang, S., et al. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Retrieved January 24, 2026, from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved January 24, 2026, from [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved January 24, 2026, from [Link]

-

Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Eisch, J. J., & Dluzniewski, T. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. Retrieved January 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 1160254-01-2 | Benchchem [benchchem.com]

- 12. growingscience.com [growingscience.com]

- 13. hepatochem.com [hepatochem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

The Quinoline Scaffold: A Privileged Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, allowing it to interact with a wide range of biological targets. This versatility has established the quinoline nucleus as a cornerstone in the development of therapeutics for a vast spectrum of diseases, including cancer, malaria, and various microbial infections.[3][4] This technical guide provides an in-depth exploration of the quinoline scaffold's role in drug discovery, delving into its synthesis, diverse mechanisms of action, structure-activity relationships (SAR), and clinical applications. We will synthesize technical data with field-proven insights, offering detailed protocols and visual workflows to empower researchers in their quest for novel, quinoline-based therapeutic agents.

The Quinoline Moiety: Structural and Synthetic Foundations

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets.[2] The quinoline moiety is an exemplary case, offering an accessible and well-understood scaffold for designing new drugs with the potential for structural optimization through established synthetic pathways.[2]

Core Synthesis Methodologies

The construction of the quinoline core is a well-trodden path in organic chemistry, with several named reactions providing reliable access. The choice of synthesis is often dictated by the desired substitution pattern on the final molecule.

A. Skraup Synthesis: This is one of the most widely used methods, involving the reaction of aniline with glycerol, sulfuric acid, and a mild oxidizing agent like nitrobenzene.[5] The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring.

Caption: Workflow of the Skraup Synthesis for the Quinoline Scaffold.

B. Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures).[6]

C. Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly employ MCRs, such as the Povarov reaction, to construct complex quinoline derivatives in a single, efficient step. These methods are highly valued for their atom economy and ability to rapidly generate diverse molecular libraries.

Quinoline in Oncology: A Multi-Mechanism Approach

Quinoline-based compounds have had a significant impact on the development of anticancer drugs, with numerous agents approved or in clinical trials.[2][7] Their efficacy stems from the ability to target multiple hallmarks of cancer.

Mechanisms of Anticancer Activity

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including:

-

Kinase Inhibition: Many quinoline compounds are designed to target specific protein kinases that are overactive in cancer cells, disrupting signaling pathways that control cell growth and proliferation.[8]

-

Topoisomerase Inhibition: Certain derivatives can interfere with topoisomerase I and II, enzymes critical for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[9]

-

Tubulin Polymerization Inhibition: By disrupting the dynamics of microtubules, these agents can arrest the cell cycle in the mitotic phase, ultimately inducing cell death.[9]

-

Induction of Apoptosis: Many quinoline compounds can trigger programmed cell death (apoptosis) through various pathways, such as activating p53 transcriptional activity.[10]

-

Angiogenesis Inhibition: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Caption: Diverse Mechanisms of Action for Quinoline-Based Anticancer Agents.

Quantitative Data & Structure-Activity Relationship (SAR)

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. A preliminary SAR analysis suggests that bulky alkoxy groups at the C-7 position and an amino side chain at the C-4 position can enhance antiproliferative activity.[10]

| Compound/Drug | Target/Mechanism | Cell Line(s) | IC₅₀ Value | Reference |

| Lenvatinib | Kinase Inhibitor (VEGFR, FGFR) | Various | Clinically Approved | [7] |

| Bosutinib | Kinase Inhibitor (Src, Abl) | Various | Clinically Approved | [7] |

| Compound 10g | p53/Bax-dependent apoptosis | Human tumor cell lines | < 1.0 µM | [10] |

| Compound 55 | Antiproliferative | HL-60 / U937 | 19.88 µM / 43.95 µM |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation, crucial for in vitro screening of potential anticancer agents.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HL-60, U937) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Add varying concentrations of the synthesized quinoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the plate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Quinoline in Infectious Diseases: A Broad-Spectrum Arsenal

The quinoline scaffold is the backbone of many drugs used to treat infectious diseases, from the historical antimalarial quinine to modern fluoroquinolone antibiotics.[11][12]

Antimalarial Activity

Quinolines, particularly 4-aminoquinolines like chloroquine and quinine, have been mainstays in malaria chemotherapy for decades.[11][13]

-

Mechanism of Action: The primary mechanism involves interfering with the detoxification of heme in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. Quinolines inhibit the biocrystallization of heme into non-toxic hemozoin, leading to a buildup of free heme that kills the parasite.[11]

-

Drug Resistance: The emergence of drug-resistant strains of Plasmodium falciparum is a major challenge.[14] Current research focuses on creating hybrid molecules that combine the quinoline pharmacophore with other active moieties to overcome resistance.[14][15]

Antibacterial and Antifungal Activity

-

Fluoroquinolones: These are a major class of synthetic broad-spectrum antibiotics. By substituting the quinoline core (technically a quinolone core), these drugs target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and repair. They exhibit excellent oral bioavailability and extensive tissue penetration.[16][17]

-

Antifungal Agents: The unmodified quinoline scaffold itself shows activity against some fungal strains.[12] 8-hydroxyquinoline and its metal complexes have long been recognized for their fungistatic properties.[12] Research has shown that certain quinoline-thiazole derivatives can disrupt fungal cell membrane integrity, leading to the leakage of cellular contents and cell death.[18]

| Compound Class | Target Pathogen(s) | General MIC Range | Reference |

| Fluoroquinolones | Gram-negative & Gram-positive bacteria | Varies by drug/pathogen | [16] |

| Benzimidazole-quinoline hybrids | Various bacteria and fungi | 1-8 µg/mL | [19] |

| 8-Hydroxyquinoline | Various fungi | Varies | [12] |

Antiviral Activity

The quinoline scaffold is present in several antiviral drugs and is being actively investigated for activity against a range of viruses, including HIV, Zika, and Ebola.[20][21]

-

Anti-HIV Agents: The discovery of elvitegravir, a quinolone derivative, as a potent HIV integrase inhibitor marked a significant breakthrough.[21] Research continues to explore quinoline derivatives that can inhibit various targets in the HIV life cycle.

-

Mechanism Diversity: The antiviral mechanisms are varied. Some compounds inhibit viral entry, while others target key viral enzymes like reverse transcriptase or integrase.[20][22]

Pharmacokinetics, Toxicity, and Future Directions

A successful drug requires more than just potent activity; it must have favorable pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) and an acceptable safety profile.

Pharmacokinetic Profile

Fluoroquinolones are known for their high volume of distribution, long biological half-life, and excellent oral bioavailability.[17] However, the pharmacokinetics can vary significantly between different quinoline derivatives.[23] A key challenge in drug development is balancing potency with "drug-like" properties. Drug-drug interactions are also a consideration, as some quinolones can inhibit hepatic metabolism of other drugs.[24]

Toxicity and Side Effects

While generally well-tolerated, quinoline-based drugs are not without potential side effects.

-

Cinchonism: A group of symptoms associated with high doses of quinine, including headache, nausea, and tinnitus.[11]

-

Fluoroquinolone Toxicity: This class has been associated with neuropsychiatric side effects, tendinopathy, and, more rarely, aortic aneurysm.[25]

-

In Silico & In Vivo Screening: Early toxicological screening is critical. Quantitative Structure-Toxicity Relationship (QSTR) models and simple in vivo models, such as the Daphnia magna assay, can be used to predict and assess acute toxicity early in the development process.[26][27]

Future Directions: Hybrids and Bioisosteres

The future of quinoline-based drug discovery lies in innovative chemical strategies to enhance efficacy, overcome resistance, and improve safety.

-

Molecular Hybridization: This approach involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for synergistic or additive effects, or a multi-target mechanism of action.[15][19]

-

Bioisosteric Replacement: This strategy involves substituting one part of a molecule with another group that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.[28][29] For example, replacing a metabolically liable part of a quinoline scaffold with a more stable bioisostere could improve the drug's half-life.

Caption: Iterative Drug Discovery Workflow Featuring the Quinoline Scaffold.

Conclusion

The quinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its remarkable versatility has yielded a rich pipeline of therapeutic agents that have profoundly impacted human health. From its historical roots as an antimalarial to its modern application in targeted cancer therapy and broad-spectrum antibiotics, the quinoline core continues to be an inexhaustible source of inspiration for drug design.[12] Future advancements, driven by innovative synthetic strategies like multicomponent reactions and rational design principles such as molecular hybridization and bioisosterism, will undoubtedly ensure that the quinoline scaffold remains a central and highly valued player in the ongoing quest for novel and more effective medicines.[15]

References

- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). BenchChem.

-

Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209–2226. [Link]

-

Musielak, B., & Tabak, D. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(11), 1097-1113. [Link]

-

Srikanth Kumar. (2020). QUINOLINE - Synthesis, Reactions and Medicinal uses. YouTube. [Link]

-

Khidre, R. (2011). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Letters in Drug Design & Discovery, 8(7), 640-648. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]

-

Quinine. (n.d.). Wikipedia. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. [Link]

-

Bergan, T. (1990). Quinolone pharmacokinetics. PubMed. [Link]

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry. [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. [Link]

-

D'Souza, C., & D'Souza, P. (2022). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][9]triazino[2,3-c]quinazolines. (2024). PubMed Central. [Link]

-

Singh, K., & Singh, J. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]

-

The Quest for Bioisosteric Replacements. (2012). Journal of Chemical Information and Modeling. [Link]

-

Cao, R., Chen, Z., Li, Y., Huang, Y., Liu, Y., & Li, W. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 539-551. [Link]

-

Kern, W. V. (2019). [Toxicity of quinolone antibiotics - new untoward effects and reevaluation of known side effects]. Deutsche Medizinische Wochenschrift, 144(24), 1697–1702. [Link]

-

Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. [Link]

-

Implications of Quinolone Pharmacokinetic Drug Interactions. (n.d.). Infection. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

Krishna, S., & White, N. J. (1994). Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. Clinical Pharmacokinetics, 26(3), 207-230. [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2018). PubMed Central. [Link]

-

Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry. [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025). ResearchGate. [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025). ResearchGate. [Link]

-

Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2025). ResearchGate. [Link]

-

Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. (2019). SciSpace. [Link]

-

Höffken, G., & Lode, H. (1988). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 22(suppl C), 71-76. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2025). ResearchGate. [Link]

-

Malaria therapy in HIV: drug interactions between nevirapine and quinine. (2014). PubMed. [Link]

-

Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2026). ResearchGate. [Link]

-

Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Current Opinion in Drug Discovery & Development, 13(3), 329-334. [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Chemistry Research. [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

-

A Review on Quinoline Derived Scaffolds as Anti-HIV Agents. (2025). ResearchGate. [Link]

-

A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. iipseries.org [iipseries.org]

- 7. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinine - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 16. Quinolone pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. — MORU Tropical Health Network [tropmedres.ac]

- 24. ovid.com [ovid.com]

- 25. [Toxicity of quinolone antibiotics - new untoward effects and reevaluation of known side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Esterification of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinoline Esters

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial and antimalarial properties.[1] The functionalization of the quinoline ring, particularly at the 4-position, allows for the modulation of these activities and the development of new therapeutic agents. The esterification of 2-(4-propylphenyl)quinoline-4-carbonyl chloride is a key transformation that introduces an ester moiety, which can enhance pharmacokinetic properties such as solubility and cell permeability, or act as a handle for further chemical modifications.

This document provides a comprehensive guide to the synthesis of the precursor carboxylic acid, its conversion to the highly reactive acyl chloride, and the subsequent esterification. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss critical parameters for success.

Synthetic Strategy Overview

The overall synthetic pathway involves a three-step process, starting from the synthesis of the quinoline-4-carboxylic acid, followed by its activation to the corresponding acyl chloride, and finally, the esterification with a desired alcohol.

Figure 1: Three-stage workflow for the synthesis of 2-(4-propylphenyl)quinoline-4-carboxylic acid esters.

Part 1: Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid

The Pfitzinger reaction is a reliable method for the synthesis of quinoline-4-carboxylic acids.[2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 4-propylacetophenone, under basic conditions.

Protocol 1: Pfitzinger Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid

Materials:

-

Isatin

-

4-Propylacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl), 3M

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide.

-

To this solution, add a solution of 4-propylacetophenone (1.1 eq) in ethanol.

-

Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in deionized water and acidify to pH 5-6 with 3M HCl to precipitate the product.[3]

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 2-(4-propylphenyl)quinoline-4-carboxylic acid.

Part 2: Formation of this compound

The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4][5][6]

Protocol 2: Synthesis of this compound

Materials:

-

2-(4-Propylphenyl)quinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-propylphenyl)quinoline-4-carboxylic acid (1.0 eq).

-

Add anhydrous DCM, followed by a catalytic amount of anhydrous DMF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently reflux the mixture for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gas.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude this compound is often used in the next step without further purification.

Part 3: Esterification of this compound

Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with alcohols to form esters.[7][8][9] The reaction is typically rapid and exothermic.[7] The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is recommended to neutralize the HCl byproduct.[10]

Mechanism of Esterification

The esterification proceeds via a nucleophilic addition-elimination mechanism.

Figure 2: Mechanism of esterification of an acyl chloride with an alcohol.

Protocol 3: General Esterification Procedure

Materials:

-

This compound

-

Desired alcohol (e.g., ethanol, methanol, isopropanol)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Pyridine or Triethylamine

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the crude this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

-

Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization

The crude ester can be purified using standard techniques such as column chromatography on silica gel.[11]

| Purification Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient |

| Detection | UV light (254 nm) |

The structure and purity of the final ester should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][12][13]

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.[14] Ensure all glassware is flame-dried and reagents are anhydrous.

-

Incomplete Conversion to Acyl Chloride: If the conversion of the carboxylic acid to the acyl chloride is incomplete, the unreacted acid will be present in the final product. Ensure sufficient thionyl chloride and reaction time are used.

-

Side Reactions: At elevated temperatures, side reactions can occur. Maintain the recommended temperature control throughout the procedures.

Conclusion

The esterification of this compound is a robust and versatile method for the synthesis of a variety of quinoline-based esters. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs.

References

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

Al-Qawasmeh, R. A., Khanfar, M. A., Zarga, M. H. A., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

-

Clark, J. (2023). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

-

Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Farmer, S. (2023). Acid chlorides react with alcohols to form esters. Chemistry LibreTexts. Retrieved from [Link]

-

Oka, H., et al. (1998). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 813(1), 79-86. Retrieved from [Link]

-

Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1475. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.

-

Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

- Google Patents. (n.d.). Process for purification of quinoline yellow.

-

The Organic Chemistry Tutor. (2020). Conversion of Carboxylic Acids to Acid Chlorides. YouTube. Retrieved from [Link]

-

Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928393. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

ChemistNate. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Kumar, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Brazilian Chemical Society, 29(10), 2132-2143. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]